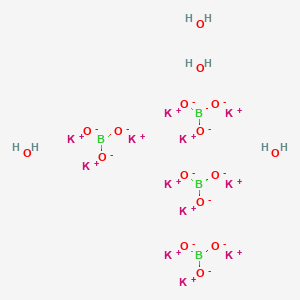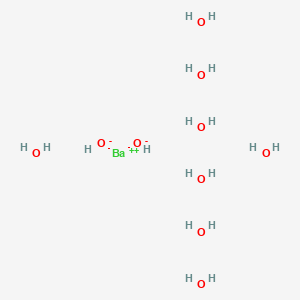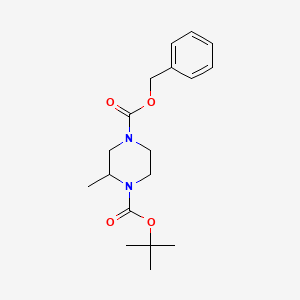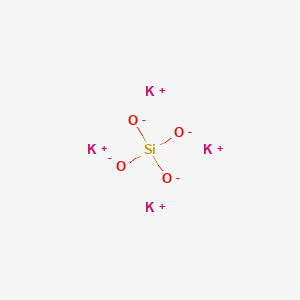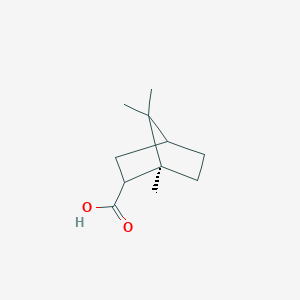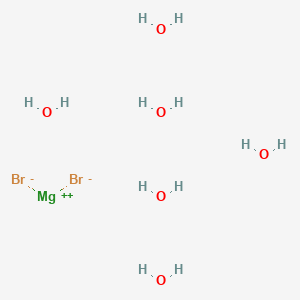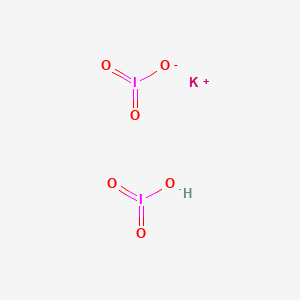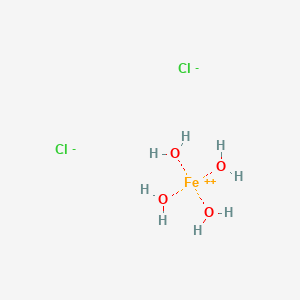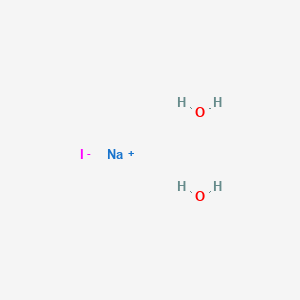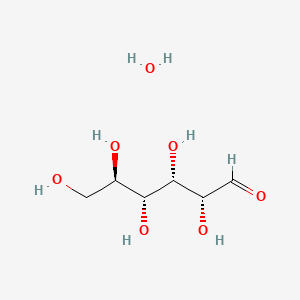
Dextrose monohydrate
Descripción general
Descripción
Dextrose monohydrate, also known as D-glucose monohydrate, is a form of glucose that contains one molecule of water for hydration. It is a critical substance in both biological and chemical fields due to its role in various biochemical processes and industrial applications. This compound is a white, crystalline powder that is highly soluble in water and slightly soluble in ethanol. Its chemical formula is C6H12O6·H2O, and it has a molecular weight of 198.17 g/mol .
Métodos De Preparación
Dextrose monohydrate is usually obtained by the hydrolysis of starch. The process involves breaking down starch into simpler sugars through enzymatic hydrolysis. This ensures the purity and quality of this compound, making it suitable for use in sensitive applications like pharmaceuticals and food products . The hydrolysis process typically involves the use of enzymes such as amylase and glucoamylase, which catalyze the breakdown of starch into glucose molecules. The resulting glucose is then crystallized with one molecule of water to form this compound .
Análisis De Reacciones Químicas
Dextrose monohydrate, being a form of glucose, undergoes various chemical reactions:
Oxidation: Dextrose can be oxidized to form gluconic acid. This reaction typically involves the use of oxidizing agents such as bromine water or nitric acid.
Reduction: Dextrose can be reduced to form sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.
Fermentation: In the presence of yeast, dextrose undergoes fermentation to produce ethanol and carbon dioxide.
Substitution: Dextrose can react with acetic anhydride to form glucose pentaacetate.
Aplicaciones Científicas De Investigación
Dextrose monohydrate has a wide range of applications across different scientific fields:
Mecanismo De Acción
Dextrose monohydrate supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolic reactions called glycolysis. Glycolysis can be divided into two main phases: the preparatory phase, initiated by the phosphorylation of glucose by hexokinase to form glucose-6-phosphate, and the payoff phase, where ATP and NADH are produced . This energy is crucial for various cellular processes, including cell growth, division, and maintenance.
Comparación Con Compuestos Similares
Dextrose monohydrate is similar to other monosaccharides such as fructose and galactose. it is unique in its widespread use and availability. Unlike fructose, which is primarily found in fruits, and galactose, which is a component of lactose, dextrose is the most common form of glucose and is readily available from the hydrolysis of starch . Other similar compounds include:
Fructose: A ketohexose that is sweeter than glucose and found in fruits.
Galactose: An aldohexose that is a component of lactose in milk.
Mannose: An aldohexose that is less common and found in some fruits and vegetables.
This compound’s unique properties, such as its high solubility and stability, make it particularly useful in various applications, from pharmaceuticals to food production.
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMQWBKVUQXJV-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015224 | |
| Record name | Dextrose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77938-63-7 | |
| Record name | Glucose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile](/img/structure/B7884923.png)
![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)
